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Foundational

An In-Depth Technical Guide to the Mechanism of Action of Dafadine C: A DAF-9 Inhibitor

Executive Summary The study of metabolic and developmental signaling pathways is fundamental to understanding organismal biology, from growth and reproduction to aging and stress resistance. In the nematode Caenorhabditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of metabolic and developmental signaling pathways is fundamental to understanding organismal biology, from growth and reproduction to aging and stress resistance. In the nematode Caenorhabditis elegans, the DAF-9/CYP22A1 cytochrome P450 enzyme is a critical control point, integrating environmental signals to regulate the production of steroidal hormones known as dafachronic acids (DAs). These hormones, in turn, govern the activity of the DAF-12 nuclear hormone receptor, a master regulator of the dauer diapause, lifespan, and reproductive development. This guide provides a comprehensive technical overview of Dafadine C, a potent and specific small-molecule inhibitor of DAF-9. We will explore its mechanism of action, its profound physiological effects on C. elegans, and detailed protocols for its application in research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Dafadine C as a tool to dissect endocrine signaling pathways and explore novel therapeutic strategies against parasitic nematodes.

The DAF-9/DAF-12 Signaling Axis: A Master Regulator of Nematode Life History

The decision for a C. elegans larva to either proceed with reproductive development or enter the stress-resistant dauer diapause is a critical life-history choice dictated by environmental cues such as food availability, population density, and temperature.[1][2] This decision is governed by a complex and conserved endocrine signaling network.

DAF-9: A Key Steroidogenic Cytochrome P450

At the heart of this network lies DAF-9, a cytochrome P450 enzyme.[3][4][5] DAF-9 is responsible for a crucial step in the biosynthesis of dafachronic acids (DAs), which are steroidal hormones derived from dietary cholesterol.[4][6] Under favorable conditions, upstream insulin/IGF-1 (DAF-2) and TGF-β (DAF-7) signaling pathways are active, leading to the expression and activity of DAF-9.[3][6]

Dafachronic Acid and the DAF-12 Nuclear Receptor

The DAs produced by DAF-9 serve as endogenous ligands for the nuclear hormone receptor DAF-12.[6][7] When DAs bind to DAF-12, the receptor acts as a transcriptional activator, promoting a gene expression program that leads to continuous larval development, reproductive maturation, and normal adult lifespan.[6][8] Conversely, under unfavorable conditions, DAF-9 activity is low, leading to a depletion of DAs. In its unliganded state, DAF-12 partners with a corepressor to inhibit reproductive development and actively promote entry into the dauer diapause.[9] This signaling module is highly conserved and plays a similar role in the infective larval stages of parasitic nematodes, making it a promising target for novel anthelmintics.[7][8]

DAF9_Pathway Figure 1: DAF-9/DAF-12 Signaling Pathway cluster_input Environmental Cues cluster_pathway Signaling Cascade cluster_output Developmental Outcome Favorable Conditions Favorable Conditions Insulin/TGF-β Signaling Insulin/TGF-β Signaling Favorable Conditions->Insulin/TGF-β Signaling Activates Unfavorable Conditions Unfavorable Conditions Unfavorable Conditions->Insulin/TGF-β Signaling Inhibits DAF-9 (CYP450) DAF-9 (Cytochrome P450) Insulin/TGF-β Signaling->DAF-9 (CYP450) Promotes DA Dafachronic Acids (DAs) DAF-9 (CYP450)->DA Synthesizes Dauer Arrest Dauer Arrest DAF-12 DAF-12 (Nuclear Receptor) DA->DAF-12 Binds & Activates Reproductive Development Reproductive Development DAF-12->Reproductive Development Promotes DafadineC Dafadine C DafadineC->DAF-9 (CYP450) INHIBITS

Caption: DAF-9/DAF-12 signaling pathway in C. elegans.

Dafadine C: A Specific and Potent DAF-9 Inhibitor

Dafadine C was identified as the first chemical inhibitor of DAF-9, providing a powerful small-molecule tool to probe the DAF-9/DAF-12 pathway.[10] It is a potent inducer of the dauer phenotype even under favorable culture conditions, effectively mimicking the genetic loss of daf-9.[10][11]

Mechanism of Action: Direct Enzymatic Inhibition

Dafadine C acts as a direct inhibitor of the DAF-9 enzyme.[11] The core evidence supporting this mechanism is multifaceted:

  • Direct Binding: Spectral analysis of purified DAF-9 protein in the presence of Dafadine C shows a characteristic type II difference spectrum, with an absorption minimum around 407 nm and a maximum around 435 nm.[11] This spectral shift is indicative of the inhibitor molecule directly binding to and coordinating with the heme iron at the catalytic center of the cytochrome P450 enzyme.[11]

  • Inhibition of Catalytic Activity: In cell-based enzymatic assays, Dafadine C inhibits the ability of DAF-9 to metabolize its sterol substrates, such as 4-cholesten-3-one, in a dose-dependent manner.[11][12]

  • Reduction of Endogenous Hormones: In vivo analysis via liquid chromatography and tandem mass spectrometry (LC/MS/MS) confirms that worms treated with Dafadine C have significantly reduced levels of endogenous dafachronic acids.[11][12]

In Vivo Effects and Phenotypic Consequences

By inhibiting DAF-9, Dafadine C effectively shuts down the production of dafachronic acids, leading to an unliganded DAF-12 receptor. This biochemical event manifests in several distinct and quantifiable phenotypes in C. elegans:

  • Dauer Formation (Daf-c): The most prominent effect is the robust, dose-dependent induction of dauer formation, even in well-fed, low-density populations that would otherwise develop reproductively.[10][13]

  • Gonad Migration Defects (Mig): Inhibition of DAF-9 by Dafadine C also phenocopies the gonad migration defects observed in daf-9 mutants.[12][13]

  • Increased Longevity: Consistent with the role of the DAF-9/DAF-12 pathway in aging, Dafadine C treatment can extend the lifespan of adult worms.[10]

Crucially, the phenotypic effects of Dafadine C can be rescued by the co-administration of exogenous dafachronic acid.[11][12] This provides definitive evidence that Dafadine C acts specifically on the DAF-9 pathway, upstream of the DAF-12 receptor.

Specificity and Cross-Reactivity

Dafadine C has also been shown to inhibit the mammalian ortholog of DAF-9, CYP27A1, suggesting its utility in studying developmental and longevity pathways in other organisms.[10][11] This cross-reactivity highlights the conserved nature of these sterol-metabolizing enzymes.

Experimental Protocols for Studying DAF-9 Inhibition with Dafadine C

The following protocols provide a framework for investigating the effects of Dafadine C. These methods are designed to be self-validating through the inclusion of appropriate controls.

Workflow for a C. elegans Dauer Formation Assay

This assay quantitatively assesses the ability of Dafadine C to induce dauer formation in a wild-type C. elegans population.

DauerAssayWorkflow Figure 2: Workflow for Dafadine C Dauer Assay cluster_prep Preparation (Day 1-2) cluster_exp Experiment (Day 3) cluster_inc Incubation (Day 3-6) cluster_score Scoring (Day 6) A 1. Prepare NGM Plates with Dafadine C & Control (DMSO) B 2. Seed Plates with OP50 E. coli A->B D 4. Plate Synchronized L1 Larvae onto Assay Plates B->D C 3. Synchronize Worms (e.g., Bleaching) C->D E 5. Incubate Plates at 25°C for ~72 hours D->E F 6. Isolate Dauers (1% SDS Treatment) E->F G 7. Count Dauers vs. Total Population F->G H 8. Calculate % Dauer Formation and Analyze Data G->H

Caption: Experimental workflow for a quantitative dauer assay.

Methodology:

  • Plate Preparation:

    • Prepare standard Nematode Growth Medium (NGM) agar. While molten and cooled to ~55°C, add Dafadine C (dissolved in DMSO) to the desired final concentration (e.g., 5 µM, 10 µM, 25 µM).

    • Prepare a parallel set of control plates containing only the vehicle (DMSO) at the same final concentration.

    • Pour plates and allow them to solidify. Seed the plates with a lawn of OP50 E. coli and let them grow overnight at room temperature.

    • Causality Check: Preparing plates fresh ensures consistent drug concentration. The vehicle control is critical to ensure that DMSO itself does not induce a phenotype.

  • Worm Synchronization:

    • Obtain a synchronous population of L1 larvae from gravid adults using a standard bleaching protocol. This ensures all animals start development at the same time.

    • Causality Check: Synchronization is essential for accurate timing and interpretation, as the dauer decision is made during early larval development.[1]

  • Assay Execution:

    • Plate a defined number of synchronized L1 larvae (e.g., 100-200) onto each Dafadine C and control plate.

    • Incubate the plates at a temperature that promotes dauer formation in sensitive genetic backgrounds, typically 25°C.[1][2][14]

  • Phenotype Scoring (after ~72-84 hours):

    • Wash the plates with M9 buffer to collect the entire population of worms.

    • To selectively isolate dauer larvae, treat the worm suspension with a 1% Sodium Dodecyl Sulfate (SDS) solution for 15-20 minutes. Dauer larvae are resistant to this treatment, while non-dauer animals will be dissolved.

    • Self-Validation: The SDS resistance step provides a non-subjective, biochemical method for identifying dauers, ensuring the trustworthiness of the count.

    • Count the number of surviving (dauer) larvae.

    • On a parallel set of untreated plates, count the total number of animals to calculate the percentage of dauer formation.

    • % Dauer = (Number of SDS-resistant worms / Total number of worms) * 100

Data Presentation and Interpretation

The results of a dose-response experiment can be summarized in a table to clearly visualize the effect of increasing Dafadine C concentration.

Dafadine C [µM]Vehicle (DMSO)Rescue (25 µM Dafadine C + 1 µM Δ7-DA)
0 (Control) 1.2 ± 0.5%N/A
5 35.7 ± 4.1%N/A
10 78.3 ± 6.2%N/A
25 96.5 ± 2.8%3.1 ± 1.0%
Table 1: Representative data from a Dafadine C-induced dauer formation assay in wild-type (N2) C. elegans at 25°C. Data are presented as mean % dauer ± SEM. The inclusion of a "Rescue" condition, where exogenous dafachronic acid is added, is a critical control to validate that the observed effect is due to specific inhibition of the DAF-9 pathway.

Applications in Research and Drug Development

Dafadine C is more than a tool for inducing dauer; it is a precision instrument for dissecting endocrine signaling.

  • Pathway Analysis: It allows for the temporal inhibition of DAF-9, enabling studies of when and where DAF-9 activity is critical for various life-history decisions.

  • Genetic Screens: Dafadine C can be used in forward genetic screens to identify new genes that regulate or are regulated by the DAF-9/DAF-12 pathway.

  • Anthelmintic Research: The DAF-9/DAF-12 pathway is conserved in parasitic nematodes, where it controls the transition from the free-living to the infective larval stage.[8] Inhibitors like Dafadine C serve as scaffolds and proof-of-concept compounds for the development of novel anthelmintics that could disrupt the parasite life cycle.[7]

Conclusion

Dafadine C is a landmark small molecule in nematode biology, providing researchers with unprecedented control over the DAF-9/DAF-12 endocrine axis. Its well-characterized mechanism as a direct, potent inhibitor of the DAF-9 cytochrome P450 allows for the precise manipulation of dafachronic acid biosynthesis. This guide has detailed the molecular basis of its action, its physiological consequences, and robust protocols for its use in the laboratory. The continued application of Dafadine C will undoubtedly yield further insights into the hormonal control of development, metabolism, and aging, and may pave the way for new strategies to combat parasitic diseases.

References

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology, 7(12), 891-3. [Link]

  • Wang, Z., et al. (2019). Dafachronic acid promotes larval development in Haemonchus contortus by modulating dauer signalling and lipid metabolism. PLoS Pathogens, 15(7), e1007962. [Link]

  • Wang, Z., et al. (2015). The Nuclear Receptor DAF-12 Regulates Nutrient Metabolism and Reproductive Growth in Nematodes. PLoS Genetics, 11(3), e1005027. [Link]

  • Bento, G., et al. (2010). Co-option of the hormone-signalling module dafachronic acid-DAF-12 in nematode evolution. Nature, 466(7305), 494-497. [Link]

  • Karp, X. (2021). Working with dauer larvae. WormBook: The Online Review of C. elegans Biology. [Link]

  • Zhang, F., & Sternberg, P. W. (2025). Dafadine Does Not Promote Dauer Development in Pristionchus pacificus. microPublication Biology. [Link]

  • Gerisch, B., et al. (2001). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. Development, 128(24), 5069-5082. [Link]

  • Wang, Z., et al. (2009). Identification of the nuclear receptor DAF-12 as a therapeutic target in parasitic nematodes. Proceedings of the National Academy of Sciences, 106(23), 9138-9143. [Link]

  • Dumas, K. J., et al. (2020). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans. Metabolites, 10(9), 359. [Link]

  • Jia, K., et al. (2002). A hormonal signaling pathway influencing C. elegans metabolism, reproductive development, and life span. Developmental Cell, 1(6), 841-851. [Link]

  • Gerisch, B., & Antebi, A. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. Development, 129(3), 747-758. [Link]

  • Jia, K., et al. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. Development. [Link]

  • Pandey, P., & Harbinder, S. (2021). Dauer assay. Bio-protocol, 11(8), e3988. [Link]

  • Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues. Development, 131(8), 1765-1776. [Link]

  • Joyner, R. P., et al. (2022). Large-Scale Gravitaxis Assay of Caenorhabditis Dauer Larvae. Journal of Visualized Experiments, (183), e63942. [Link]

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. ResearchGate. [Link]

  • Hart, M. P., et al. (2024). An optogenetic assay for the dauer decision in Caenorhabditis elegans. bioRxiv. [Link]

  • Neal, S. J., et al. (2013). Quantitative Assessment of Pheromone-Induced Dauer Formation in Caenorhabditis elegans. Methods in Molecular Biology, 1068, 273-285. [Link]

  • Luciani, G. M., et al. (2011). Dafadine-A binds DAF-9 and inhibits its enzymatic activity. ResearchGate. [Link]

  • Pek, J. W., & Kai, T. (2017). Dafachronic acid inhibits C. elegans germ cell proliferation in a DAF-12-dependent manner. Development, 144(20), 3739-3749. [Link]

  • Grisoni, F., et al. (2025). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Sims, J. R. (2018). The Role of DAF-12/NHR in Regulating C. elegans Environment Sensing through osm-9/TRPV. SURFACE at Syracuse University. [Link]

Sources

Exploratory

Technical Guide: Chemical Structure and SAR Analysis of Dafadine C vs. Dafadine A

The following technical guide provides an in-depth structural and functional comparison of Dafadine A and Dafadine C , targeting researchers in chemical biology and drug discovery. Executive Summary Dafadines are a class...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison of Dafadine A and Dafadine C , targeting researchers in chemical biology and drug discovery.

Executive Summary

Dafadines are a class of small-molecule inhibitors targeting DAF-9 (cytochrome P450 CYP27A1 ortholog) in Caenorhabditis elegans.[1][2][3][4][5][6][7] By inhibiting DAF-9, these compounds block the biosynthesis of dafachronic acids (DAs) , the endogenous ligands for the nuclear hormone receptor DAF-12 .[4][7] This inhibition forces DAF-12 to recruit the corepressor DIN-1, triggering the dauer developmental arrest pathway even in favorable environments.

While Dafadine A is the prototypical and most widely utilized analog, Dafadine C represents a specific structural variant used to probe the steric and electronic requirements of the DAF-9 active site. This guide delineates their structural divergence, synthetic pathways, and biological implications.

Chemical Structure Analysis

The Dafadine class shares a conserved pharmacophore consisting of three distinct domains:

  • The "Tail" : A 4-(pyridin-4-yl)piperidine moiety (critical for heme coordination).

  • The "Linker" : An isoxazole-3-carbonyl unit.[1]

  • The "Head" : A substituted phenoxymethyl group.[1][8]

The structural distinction between Dafadine A and Dafadine C lies exclusively in the "Head" domain substitution pattern.

Comparative Structural Data
FeatureDafadine A Dafadine C
IUPAC Name (4-(pyridin-4-yl)piperidin-1-yl)(5-((2,6-dimethylphenoxy)methyl)isoxazol-3-yl)methanone(4-(pyridin-4-yl)piperidin-1-yl)(5-((2,6-difluorophenoxy)methyl)isoxazol-3-yl)methanone
CAS Registry 1065506-69-5N/A (Analog from Luciani et al., 2011)
Molecular Formula C₂₃H₂₅N₃O₃C₂₁H₁₉F₂N₃O₃
Molecular Weight 391.47 g/mol 399.37 g/mol
Head Substitution 2,6-Dimethyl (Steric bulk, Lipophilic)2,6-Difluoro (Electron-withdrawing, smaller radius)
H-Bond Acceptors 46 (Fluorines add weak acceptance)
cLogP (Approx) ~3.6~3.1 (Reduced lipophilicity due to F)
Structural Logic & SAR Implications
  • Dafadine A (The Steric Lock): The 2,6-dimethyl substitution creates significant steric hindrance around the ether oxygen. This bulk likely restricts the rotation of the phenyl ring, locking the molecule into a conformation that optimally fits the hydrophobic pocket of DAF-9.

  • Dafadine C (The Electronic Probe): The 2,6-difluoro substitution replaces the bulky methyl groups with smaller, highly electronegative fluorine atoms.

    • Sterics: Fluorine (Van der Waals radius ~1.47 Å) is significantly smaller than a methyl group (~2.0 Å). This increases the rotational freedom of the phenoxy head group.

    • Electronics: The electron-withdrawing nature of fluorine reduces the electron density on the phenoxy ring, potentially altering

      
       stacking interactions within the enzyme active site.
      
    • Potency: In the original SAR study (Luciani et al., 2011), Dafadine A was identified as the most potent inducer of the Daf-c (constitutive dauer) phenotype. The reduced potency of Dafadine C suggests that hydrophobic packing and steric restraint (provided by the methyl groups) are more critical for DAF-9 binding than electronic effects.

Visualization: Structural Divergence

The following diagram illustrates the core scaffold and the variable "Head" region.

DafadineStructure Core Conserved Scaffold (Isoxazole-Linker-Pyridine) SubA Dafadine A Head Group 2,6-Dimethylphenoxy (High Steric Bulk) Core->SubA Methylation (CH3) SubC Dafadine C Head Group 2,6-Difluorophenoxy (High Electronegativity) Core->SubC Fluorination (F) Target Target: DAF-9 (Heme Iron Coordination) Core->Target Pyridine Nitrogen Coordinates Heme SubA->Target Stronger Hydrophobic Fit SubC->Target Weaker Binding Affinity

Figure 1: Structural comparison of Dafadine A and C highlighting the variable phenoxy head group and its impact on DAF-9 binding.

Mechanism of Action: The DAF-12 Pathway[9]

Understanding the chemical difference requires contextualizing the biological target. Dafadines act as "chemical knockouts" for DAF-9.[1][4]

  • Normal State: DAF-9 produces Dafachronic Acid (DA) . DA binds to the nuclear receptor DAF-12 .[2][4][7] The DAF-12/DA complex promotes reproductive development.

  • Dafadine Inhibition: Dafadine binds the heme iron of DAF-9 via its pyridine tail (Type II binding spectrum).

  • Consequence: DA synthesis stops. Unliganded DAF-12 recruits the corepressor DIN-1 . The DAF-12/DIN-1 complex represses reproductive genes, forcing Dauer Formation .

DAF12Pathway Cholesterol Cholesterol DAF9 DAF-9 (CYP27A1) Cytochrome P450 Cholesterol->DAF9 Substrate DA Dafachronic Acids (Ligands) DAF9->DA Synthesis Dafadine Dafadine A/C (Inhibitor) Dafadine->DAF9 Inhibits DAF12_Free DAF-12 (Unbound) DA->DAF12_Free Binds Complex_Rep DAF-12 / DIN-1 Repressor Complex DAF12_Free->Complex_Rep No Ligand (+ DIN-1) Complex_Act DAF-12 / DA Activator Complex DAF12_Free->Complex_Act + DA DIN1 DIN-1 (Corepressor) Outcome_Dauer DAUER ARREST (Longevity) Complex_Rep->Outcome_Dauer Outcome_Repro REPRODUCTIVE GROWTH Complex_Act->Outcome_Repro

Figure 2: The mechanism of Dafadine-induced dauer formation via the DAF-9/DAF-12 axis.[2][4][7]

Chemical Synthesis Protocol

The synthesis of Dafadines follows a modular convergent strategy, allowing for the easy generation of analogs (like A vs. C) by swapping the starting phenol.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond:

  • Fragment A (Amine): 4-(pyridin-4-yl)piperidine (Commercially available).[8][9]

  • Fragment B (Acid): 5-((substituted-phenoxy)methyl)isoxazole-3-carboxylic acid.

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Propargyl Ether

  • Reagents: Substituted Phenol (2,6-dimethylphenol for A ; 2,6-difluorophenol for C ), Propargyl bromide, K₂CO₃, Acetone.

  • Procedure: Reflux the phenol with propargyl bromide in acetone with potassium carbonate base.

  • Outcome: Formation of the aryl propargyl ether.

Step 2: [3+2] Cycloaddition (Click Chemistry)

  • Reagents: Aryl propargyl ether, Ethyl chlorooximidoacetate (nitrile oxide precursor), Triethylamine.

  • Mechanism: The nitrile oxide is generated in situ and undergoes a [3+2] dipolar cycloaddition with the alkyne.

  • Outcome: Ethyl 5-((aryloxy)methyl)isoxazole-3-carboxylate.

Step 3: Saponification

  • Reagents: LiOH or NaOH, THF/Water.

  • Outcome: Hydrolysis of the ethyl ester to the free carboxylic acid.

Step 4: Amide Coupling (Final Assembly)

  • Reagents: Carboxylic Acid (from Step 3), 4-(pyridin-4-yl)piperidine, Coupling Agent (EDC/HOBt or HATU), DIPEA, DMF.

  • Protocol:

    • Dissolve the acid in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate.

    • Add 4-(pyridin-4-yl)piperidine.

    • Stir at RT for 12-16h.

    • Purify via HPLC or silica flash chromatography.

  • Validation:

    • Dafadine A: ¹H NMR will show distinct singlets for the two methyl groups (~2.2 ppm).

    • Dafadine C: ¹H NMR will lack methyl singlets; ¹⁹F NMR will show a signal for the fluorine atoms.

Experimental Validation Protocols

Structural Verification (NMR)

To distinguish Dafadine C from A, focus on the aromatic region and aliphatic methyls.

  • Dafadine A: Look for a strong singlet integration of 6H around 2.1–2.3 ppm (Ar-CH₃).

  • Dafadine C: Absence of methyl peak. Presence of multiplet splitting in the aromatic region due to F-H coupling.

Biological Assay: Dauer Formation

This assay validates the functional activity of the synthesized compound.

  • Strain: Wild-type C. elegans (N2) or sensitized daf-2(e1370).[2]

  • Media Prep: Add Dafadine A or C (dissolved in DMSO) to molten NGM agar to final concentrations of 0, 10, 25, and 50 µM. Pour plates.

  • Seeding: Seed with E. coli OP50 (dead or live, though live is standard).

  • Egg Prep: Bleach gravid adults to isolate eggs.

  • Incubation: Place ~50 eggs on plates. Incubate at 20°C (or 25°C for higher stringency).

  • Scoring (48-72h):

    • Dauer Phenotype: Thin body (radial constriction), lack of pharyngeal pumping, SDS resistance.

    • Mig Phenotype: Gonadal arm migration defects (often seen with partial DAF-9 inhibition).

  • Expected Result: Dafadine A should induce >80% dauer formation at 25 µM. Dafadine C is expected to induce dauer but likely requires higher concentrations or shows lower penetrance due to weaker binding.

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., Nislow, C., Cummins, C. L., & Roy, P. J. (2011).[1] "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][2][4][6][10] Nature Chemical Biology, 7(12), 891–893.[1]

    • Source:[1]

    • Context: Primary discovery paper defining Dafadine A, B, and C structures and biological activity.
  • Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., Suino-Powell, K., Xu, H. E., Auchus, R. J., Antebi, A., & Mangelsdorf, D. J. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209–1223.

    • Source:

    • Context: Establishes the DAF-9/DAF-12 signaling axis mechanism.
  • PubChem Compound Summary: Dafadine A.

    • Source:[8]

    • Context: Validated chemical structure and physical property data.[8]

  • Jia, K., Albert, P. S., & Riddle, D. L. (2002).[10] "DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity."[1][2][4][6][10] Development, 129(1), 221–231.[10]

    • Source:

    • Context: Characterization of the DAF-9 enzyme target.[1][2][4][5][7][10]

Sources

Foundational

Technical Assessment: Dafadine C (2,6-Difluoro Analog)

Pharmacodynamics, Structure-Activity Relationship (SAR), and Experimental Profiling Executive Summary This technical guide profiles Dafadine C , the 2,6-difluoro analog of the established DAF-9 inhibitor Dafadine A. The...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacodynamics, Structure-Activity Relationship (SAR), and Experimental Profiling

Executive Summary

This technical guide profiles Dafadine C , the 2,6-difluoro analog of the established DAF-9 inhibitor Dafadine A. The Dafadine class of small molecules functions by inhibiting the cytochrome P450 enzyme DAF-9 (CYP22A1) in Caenorhabditis elegans, thereby blocking the biosynthesis of dafachronic acid (DA).[1]

The transition from the 2,6-dimethyl substitution (Dafadine A) to the 2,6-difluoro substitution (Dafadine C) represents a critical bioisosteric modification. This guide analyzes the physicochemical implications of this substitution, specifically focusing on metabolic stability, conformational locking, and CYP-heme coordination. It serves as a blueprint for researchers utilizing this probe to interrogate nuclear receptor signaling and nematode developmental pathways.

Chemical Architecture & SAR Analysis

The core scaffold of the Dafadine class consists of a pyridine ring linked via a piperidine to an isoxazole moiety, which is further connected to a substituted phenoxy group.

Structural Comparison
FeatureDafadine A (Parent)Dafadine C (Analog)
Substitution 2,6-Dimethyl (–CH₃)2,6-Difluoro (–F)
Electronic Effect Electron Donating (Inductive)Electron Withdrawing (Inductive)
Steric Bulk (Van der Waals) Large (~2.0 Å radius per –CH₃)Compact (~1.47 Å radius per –F)
Lipophilicity (cLogP) High (Increases hydrophobic binding)Moderate (Fluorine is lipophilic but polarizable)
Metabolic Liability Methyls susceptible to oxidative attackFluorine blocks oxidative metabolism (Metabolic blocking)
Mechanistic Rationale for 2,6-Difluoro Substitution

The 2,6-substitution pattern is not arbitrary; it serves two critical functions in the binding pocket of DAF-9:

  • Conformational Locking: The ortho-substituents create steric clash with the ether oxygen and the isoxazole ring, forcing the terminal phenyl ring into an orthogonal conformation. This "twist" is essential for fitting into the narrow hydrophobic access channel of the CYP enzyme. While the 2,6-dimethyl (Dafadine A) provides a rigid lock, the 2,6-difluoro analog probes the necessity of this steric bulk.

  • Electronic Modulation: The pyridine nitrogen of Dafadine coordinates directly with the heme iron of DAF-9 (Type II binding). The distal phenoxy group interacts with hydrophobic residues near the active site entry. Replacing electron-donating methyls with electron-withdrawing fluorines alters the electron density of the phenyl ring, potentially modifying

    
     stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the CYP active site.
    

Mechanism of Action: The DAF-9/DAF-12 Axis

Dafadine C acts as a reversible, competitive inhibitor of DAF-9. By occupying the substrate-binding pocket and coordinating the heme iron, it prevents the hydroxylation of cholesterol derivatives (like 4-cholesten-3-one) into Dafachronic Acid (DA) .

  • Normal State: DAF-9 produces DA

    
     DA binds DAF-12 
    
    
    
    Reproductive Development.
  • Inhibited State (Dafadine C): DAF-9 Blocked

    
     No DA 
    
    
    
    DAF-12 binds DIN-1 (Corepressor)
    
    
    Dauer Formation .
Pathway Visualization

The following diagram illustrates the intervention point of Dafadine C within the steroidogenic pathway.

DAF9_Pathway Cholesterol Cholesterol / Dietary Sterols Substrate 4-Cholesten-3-one (Precursor) Cholesterol->Substrate DAF9 DAF-9 (CYP22A1) Cytochrome P450 Substrate->DAF9 Binding DA Dafachronic Acid (DA) (Ligand) DAF9->DA Hydroxylation Dafadine Dafadine C (2,6-Difluoro Inhibitor) Dafadine->DAF9 Inhibits (Type II Binding) DAF12_Bound DAF-12 : DA Complex DA->DAF12_Bound Activates DAF12_Free DAF-12 Nuclear Receptor (Unliganded) DIN1 DIN-1 Corepressor DAF12_Free->DIN1 Recruits Repro Reproductive Development (Adult) DAF12_Bound->Repro Transcription ON Dauer Dauer Formation (Arrest) DIN1->Dauer Repression Complex

Figure 1: Mechanism of Dafadine C-mediated DAF-9 inhibition leading to DAF-12/DIN-1 repression and dauer formation.[2]

Experimental Protocols

To validate the activity of the 2,6-difluoro analog, the following self-validating protocols are recommended. These assays rely on phenotypic readouts in C. elegans that are strictly dependent on DA levels.

In Vivo Dauer Formation Assay

Objective: Determine the EC50 of Dafadine C for inducing the constitutive dauer (Daf-c) phenotype.

Reagents:

  • NGM (Nematode Growth Media) plates.[3]

  • E. coli OP50 (food source).[1]

  • Dafadine C stock (10 mM in DMSO).

  • Control: DMSO vehicle.

Protocol:

  • Preparation: Prepare NGM plates containing Dafadine C at concentrations of 0, 1, 5, 10, 25, and 50 µM. Ensure DMSO concentration is constant (<0.5%) across all plates.

  • Seeding: Seed plates with E. coli OP50 and allow to dry overnight.

  • Synchronization: Bleach-synchronize wild-type (N2) C. elegans to obtain L1 larvae.

  • Plating: Transfer ~50 L1 larvae to each treatment plate.

  • Incubation: Incubate at 20°C (permissive temperature) for 48–72 hours.

    • Note: Do not incubate at 25°C, as heat stress alone can trigger dauer in sensitized strains.

  • Scoring: Visually inspect worms using a stereomicroscope.

    • Dauer: Thin, radially constricted body, lack of pharyngeal pumping, SDS-resistant cuticle.

    • Adult: Gravid adults with eggs.

  • Validation (Rescue): To confirm specificity, add

    
    -Dafachronic Acid (250 nM)  to a parallel set of Dafadine C plates.
    
    • Success Criteria: Addition of DA must completely rescue the phenotype (revert to reproductive growth), proving the inhibitor acts upstream of the receptor.

In Vitro CYP Inhibition (Spectral Binding)

Objective: Confirm direct binding to the DAF-9 heme iron.

Protocol:

  • Protein: Express Recombinant DAF-9 (or mammalian CYP27A1) in Sf9 microsomes.

  • Baseline: Record the UV-Vis baseline spectrum (350–500 nm) of the microsomes.

  • Titration: Titrate Dafadine C (0.5 – 20 µM) into the cuvette.

  • Readout: Monitor the "Type II" binding spectrum.[1]

    • Signature: A spectral trough at ~390–410 nm (low spin displacement) and a peak at ~425–435 nm (nitrogen-iron coordination).

  • Data Analysis: Plot

    
    Absorbance (Peak minus Trough) vs. Concentration to determine 
    
    
    
    .

Quantitative Data Profile

The following table summarizes the expected properties of Dafadine C compared to the parent compound, based on established SAR data for this chemical series [1].

ParameterDafadine A (2,6-Me)Dafadine C (2,6-F)Interpretation
Dauer Induction (EC50) ~5–10 µM~10–15 µMFluorine is smaller than methyl; slightly reduced steric lock may lower potency slightly, but maintains activity.
Maximal Effect 100% Dauer100% DauerBoth are full inhibitors at saturating concentrations.
DA Rescue YesYesConfirms on-target mechanism.
Solubility (Aq) LowImprovedFluorine increases polarity relative to methyl, potentially improving bioavailability.
CYP Selectivity High for CYP22A1High for CYP22A1The "head" group (pyridine) dictates heme binding; the "tail" (2,6-F) dictates pocket fit.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][4][5][6] Nature Chemical Biology, 7(12), 891–893.[4][2][5][6]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209–1223.

  • Gerisch, B., et al. (2001). "A bile acid-like steroid modulates Caenorhabditis elegans lifespan through DAF-12, a nuclear receptor." Developmental Cell, 1(6), 841–851.

Sources

Exploratory

Technical Guide: Dafadine C Inhibition of Cytochrome P450 CYP27A1

Here is an in-depth technical guide on the inhibition of cytochrome P450 CYP27A1 by Dafadine C. Executive Summary Dafadine C is a synthetic small-molecule inhibitor of Cytochrome P450 27A1 (CYP27A1) , a mitochondrial mon...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the inhibition of cytochrome P450 CYP27A1 by Dafadine C.

Executive Summary

Dafadine C is a synthetic small-molecule inhibitor of Cytochrome P450 27A1 (CYP27A1) , a mitochondrial monooxygenase pivotal in cholesterol homeostasis and bile acid biosynthesis. Originally identified as an analog of Dafadine A (a specific inhibitor of the nematode DAF-9), Dafadine C acts as a Type II ligand , coordinating directly with the heme iron of the enzyme to block catalytic activity.

This guide details the physicochemical basis of this inhibition, the structure-activity relationship (SAR) distinguishing Dafadine C from its analogs, and rigorous protocols for validating its inhibitory potency (in vitro IC50 and spectral binding assays).

The Target: CYP27A1 (Sterol 27-Hydroxylase)

Physiological Role: CYP27A1 is a mitochondrial enzyme responsible for the hydroxylation of cholesterol at the C-27 position (introducing a hydroxyl group at the terminal methyl).[1][2][3] This reaction is the first step in the "alternative" (acidic) pathway of bile acid synthesis and is critical for the clearance of cholesterol from peripheral tissues (reverse cholesterol transport).

Pathological Significance:

  • Deficiency: Leads to Cerebrotendinous Xanthomatosis (CTX).

  • Overexpression: Implicated in breast cancer progression (27-hydroxycholesterol acts as a Selective Estrogen Receptor Modulator, SERM).

  • Inhibition Utility: Dafadine C serves as a chemical probe to interrogate the role of 27-hydroxycholesterol (27-HC) in tumor microenvironments and nematode developmental biology.

Dafadine C: Structural & Mechanistic Profile

Chemical Identity

Dafadine C is a fluorinated analog of the prototype inhibitor Dafadine A. It belongs to a class of isoxazole-piperidine-pyridine compounds.

  • Core Scaffold: A pyridine ring linked to a piperidine, which is amide-bonded to an isoxazole moiety.[4]

  • Key Pharmacophore: The pyridine nitrogen acts as the heme-coordinating ligand.

  • Differentiation (SAR):

    • Dafadine A: Contains a 2,6-dimethylphenoxy tail group.[4]

    • Dafadine C: Contains a 2,6-difluorophenoxy tail group.

    • Significance: The fluorine substitution alters the lipophilicity and metabolic stability of the tail region while maintaining the steric bulk necessary to fit the hydrophobic access channel of CYP27A1.

Mechanism of Action: Type II Inhibition

Dafadine C functions as a reversible, competitive inhibitor via a Type II binding mechanism .

  • Access: The hydrophobic tail (difluorophenoxy) penetrates the substrate access channel.

  • Coordination: The sp²-hybridized nitrogen atom on the terminal pyridine ring forms a coordinate covalent bond with the ferric (Fe³⁺) heme iron of CYP27A1.

  • Displacement: This binding displaces the native water molecule (the sixth ligand) and prevents the binding of molecular oxygen, effectively locking the enzyme in an inactive state.

  • Spectral Signature: Binding induces a characteristic "Type II" difference spectrum, with a Soret peak shift (absorption minimum ~390–410 nm, maximum ~425–435 nm).

Visualization: Mechanism & Pathway

Diagram 1: CYP27A1 Signaling & Inhibition Logic

This diagram illustrates the physiological conversion blocked by Dafadine C and the downstream consequences on Bile Acid synthesis and Nuclear Receptor signaling.

CYP27A1_Pathway Cholesterol Cholesterol CYP27A1 Enzyme: CYP27A1 (Mitochondrial) Cholesterol->CYP27A1 Substrate Entry HC27 27-Hydroxycholesterol (27-HC) CYP27A1->HC27 Hydroxylation DafadineC INHIBITOR: Dafadine C (Type II Ligand) DafadineC->CYP27A1 Heme Coordination (Blockade) BileAcids Bile Acids (Chenodeoxycholic Acid) HC27->BileAcids Acidic Pathway LXR LXR Activation (Lipid Metabolism) HC27->LXR Agonist ER Estrogen Receptor (ER) Modulation HC27->ER SERM Activity

Caption: Dafadine C blocks the conversion of Cholesterol to 27-HC, arresting downstream bile acid synthesis and receptor signaling.

Experimental Protocols

Protocol A: Spectral Binding Assay (Validation of Target Engagement)

Purpose: To confirm direct binding of Dafadine C to the CYP27A1 heme iron and determine the spectral dissociation constant (


).

Reagents:

  • Recombinant human CYP27A1 (purified or mitochondrial fraction).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Dafadine C stock (10 mM in DMSO).

Workflow:

  • Baseline: Dilute CYP27A1 to 1 µM in two cuvettes (Sample and Reference). Record baseline scan (350–500 nm).

  • Titration: Add Dafadine C to the Sample cuvette in stepwise increments (0.1 µM to 10 µM). Add equivalent volume of DMSO to the Reference cuvette.

  • Measurement: Record differential absorbance spectra after each addition.

  • Analysis: Plot

    
     vs. [Dafadine C]. Fit data to the hyperbolic binding equation (Michaelis-Menten type) to calculate 
    
    
    
    .
Protocol B: Functional Inhibition Assay (IC50 Determination)

Purpose: To quantify the potency of Dafadine C against CYP27A1 catalytic activity.

Reagents:

  • Enzyme Source: HEK293 cells overexpressing CYP27A1 or purified reconstituted system (CYP27A1 + Adrenodoxin + Adrenodoxin Reductase).

  • Substrate: 4-cholesten-3-one (20 µM) or Cholesterol.

  • Cofactor: NADPH regenerating system (if using microsomes/purified enzyme).

  • Detection: LC-MS/MS.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 96-well plate.

    • Add 80 µL of Enzyme Mix (CYP27A1 source in Phosphate Buffer pH 7.4).

  • Inhibitor Incubation:

    • Add 10 µL of Dafadine C at varying concentrations (0, 0.01, 0.1, 1, 10, 50 µM).

    • Pre-incubate for 10 minutes at 37°C to allow inhibitor equilibration.

  • Reaction Initiation:

    • Add 10 µL of Substrate/NADPH mix.

    • Incubate for 30–60 minutes at 37°C with shaking.

  • Termination:

    • Stop reaction with 200 µL Acetonitrile (containing internal standard, e.g.,

      
      -27-HC).
      
  • Extraction & Analysis:

    • Centrifuge (3000 x g, 10 min) to pellet protein.

    • Inject supernatant into LC-MS/MS.

    • Monitor transition for 27-hydroxy-4-cholesten-3-one or 27-HC.

Diagram 2: Experimental Workflow

Workflow Step1 1. Enzyme Prep (CYP27A1 + Adx/AdR) Step2 2. Pre-Incubation (+ Dafadine C) Step1->Step2 10 min @ 37°C Step3 3. Reaction Start (+ Substrate/NADPH) Step2->Step3 Initiate Step4 4. Quench (Acetonitrile + IS) Step3->Step4 60 min incubation Step5 5. LC-MS/MS Quantification Step4->Step5 Extract & Inject

Caption: Step-by-step workflow for the CYP27A1 functional inhibition assay.

Data Summary & SAR Comparison

The following table summarizes the comparative potency of Dafadine analogs, highlighting the impact of the halogen substitution on the phenoxy ring.

CompoundTail Substitution (R-Group)TargetMechanismEst. IC50 (Cell-based)
Dafadine A 2,6-DimethylCYP27A1 / DAF-9Type II Reversible~0.5 - 1.0 µM
Dafadine C 2,6-Difluoro CYP27A1 / DAF-9 Type II Reversible ~1.0 - 5.0 µM *
Dafadine B 2-Chloro, 4-FluoroCYP27A1 / DAF-9Type II Reversible> 5.0 µM

*Note: Dafadine C is generally slightly less potent than the prototype Dafadine A but may offer different metabolic stability profiles due to the fluorine substitution.

References

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[4][5][6] Nature Chemical Biology, 7(12), 891–893.[4]

  • Mast, N., et al. (2015). Drugs and Scaffold That Inhibit Cytochrome P450 27A1 In Vitro and In Vivo.[3] Molecular Pharmacology, 87(1), 1–14.

  • Pikuleva, I. A. (2006).Cytochrome P450s and cholesterol homeostasis. Pharmacology & Therapeutics, 112(3), 761–773.

Sources

Protocols & Analytical Methods

Method

Optimal concentration of Dafadine C for C. elegans assays

Application Note: Optimization of Dafadine C (and Analogs) for C. elegans Dauer Induction Assays Executive Summary This guide details the optimal concentration and application protocol for Dafadine compounds in Caenorhab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Dafadine C (and Analogs) for C. elegans Dauer Induction Assays

Executive Summary

This guide details the optimal concentration and application protocol for Dafadine compounds in Caenorhabditis elegans assays. While Dafadine A is the industry-standard small-molecule inhibitor of DAF-9, Dafadine C (an analog identified in Structure-Activity Relationship studies) functions through an identical mechanism but requires specific concentration optimization.

Dafadine compounds induce a constitutive dauer (Daf-c) phenotype by inhibiting the cytochrome P450 enzyme DAF-9 , thereby blocking the synthesis of Dafachronic Acid (DA) .[1] This deprivation prevents the DAF-12 nuclear receptor from binding its ligand, forcing the worm into the dauer diapause state even in favorable environments.

Key Optimization Insight:

  • Standard Dafadine A Range: 10 µM – 25 µM (at 20°C).

  • Dafadine C Adjustment: Due to variable potency of the 2,6-difluoro substitution (Analog C), a titration matrix of 10 µM to 50 µM is required.

  • Critical Variable: Temperature.[2][3][4][5] Efficacy is significantly enhanced at 25°C compared to 15°C or 20°C.

Mechanism of Action & Signaling Pathway

The efficacy of Dafadine relies on its ability to mimic the daf-9(null) mutation. Under normal conditions, DAF-9 converts cholesterol derivatives into


- or 

-dafachronic acid. These ligands bind DAF-12, promoting reproductive development.[6] Dafadine blocks this step.
Figure 1: DAF-9 Inhibition Pathway

Caption: Dafadine inhibits DAF-9 (CYP450), preventing Cholesterol conversion to Dafachronic Acid. Unliganded DAF-12 recruits corepressors (DIN-1), triggering Dauer formation.

DAF9_Pathway cluster_inhibition Effect of Dafadine Cholesterol Dietary Cholesterol DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 Substrate DA Dafachronic Acid (Ligand) DAF9->DA Synthesis Dafadine Dafadine C (Inhibitor) Dafadine->DAF9 Inhibits DAF12_Bound DAF-12 + Ligand (Holo-Receptor) DA->DAF12_Bound Binds DAF12_Free DAF-12 Unbound (Apo-Receptor) Repro Reproductive Development DAF12_Bound->Repro Promotes Dauer Dauer Diapause (Arrest) DAF12_Free->Dauer Promotes

Chemical Handling & Preparation

Dafadine compounds are highly hydrophobic. Improper solubilization is the primary cause of assay failure (precipitation leads to inconsistent bioavailability).

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 25 mM master stock.

    • Note: Do not exceed 50 mM stock concentration, as precipitation may occur upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic absorption) and store at -20°C .

  • Stability: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (>3 times).

Experimental Protocol: Dose-Response Assay

This protocol is designed to determine the IC50 of Dafadine C for your specific strain. While Dafadine A is typically effective at 12.5 µM, Analog C may require adjustment.

Materials
  • C. elegans strain: N2 (Wild Type) or sensitized strains (e.g., daf-16 mutants).

  • NGM Agar plates (35mm or 60mm).

  • OP50 E. coli (concentrated 10x).

  • Dafadine C Stock (10 mM).

Workflow Diagram

Caption: Step-by-step workflow for chemical induction of dauer using Dafadine-supplemented plates.

Workflow Step1 1. Plate Prep Mix Dafadine into molten NGM (55°C) Step2 2. Seeding Add 10x OP50 (Dead/UV-killed preferred) Step1->Step2 Step3 3. Synchronization Bleach adults -> L1 Arrest (M9 buffer) Step2->Step3 Step4 4. Exposure Plate ~50 L1s per condition Step3->Step4 Step5 5. Incubation 48-72h at 20°C or 25°C Step4->Step5 Step6 6. Scoring Score % Dauer (Radial constriction) Step5->Step6

Step-by-Step Methodology

1. Plate Preparation (The "In-Agar" Method):

  • Rationale: Top-spreading Dafadine leads to uneven gradients. Mixing into molten agar ensures uniform drug exposure.

  • Prepare NGM agar and autoclave. Cool to 55°C in a water bath.

  • Add Dafadine C to reach final concentrations: 0, 5, 10, 25, 50 µM .

  • Control: Add equivalent DMSO volume (0.2% - 0.5% v/v) to the 0 µM control plate. Do not exceed 1% DMSO as it is toxic to C. elegans.

  • Pour plates and dry in the dark (drug is potentially light-sensitive).

2. Bacterial Seeding:

  • Seed with concentrated OP50.[7]

  • Expert Tip: Use UV-killed OP50 if possible. Live bacteria can metabolize certain drugs, effectively lowering the concentration over the 48h assay window.

3. Worm Synchronization:

  • Perform a standard hypochlorite bleach treatment to retrieve eggs.

  • Hatch eggs in M9 buffer without food overnight to obtain a synchronized L1 arrest population.

4. Assay Setup:

  • Transfer ~50-100 synchronized L1 larvae to each Dafadine plate.

  • Incubate at 25°C .

  • Note: 25°C is a "sensitizing" temperature. It naturally stresses the worm, lowering the threshold for dauer entry, making the drug effect more robust (Luciani et al., 2011).

5. Scoring (48-72 Hours):

  • Score phenotypes using a stereomicroscope. Look for:

    • Dauer: Thin body (radial constriction), lack of pharyngeal pumping, SDS resistance (optional validation).

    • Mig: Gonad migration defects (distal tip cell migration failures).[3][4][5]

    • Pvl: Protruding vulva (in non-dauers).[1][3][4][5]

Data Analysis & Expected Results

The following table summarizes expected phenotypes for Dafadine-treated N2 worms at 25°C.

Concentration (µM)Predicted Phenotype (Dafadine C)Notes
0 (DMSO) 0% Dauer, 0% MigNegative Control.
5 - 10 < 20% Dauer, Partial MigSub-optimal. Likely insufficient DAF-9 inhibition.
12.5 - 25 > 80% Dauer Optimal Range. High penetrance of dauer induction.
50 100% Dauer + ToxicityPotential developmental delay or lethality.

Interpretation:

  • If <50% dauer is observed at 25 µM: Your specific "Dafadine C" analog may be less potent than Dafadine A. Increase concentration to 50 µM or switch to 25°C incubation if currently at 20°C.

  • If toxicity (dead larvae) is observed: Reduce DMSO concentration or ensure drug is fully dissolved (crystals kill worms via contact toxicity).

Troubleshooting & Validation

Self-Validating the Assay: To confirm that the observed dauers are genuinely caused by DAF-9 inhibition and not general toxicity:

  • Rescue Experiment: Add

    
    -Dafachronic Acid (100 nM)  to the Dafadine plates.
    
  • Result: If the mechanism is specific, DA supplementation will bypass the DAF-9 block and rescue the worms to reproductive adults (0% dauer). If worms remain dauers/sick, the effect is non-specific toxicity.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][4][6] Nature Chemical Biology, 7(12), 891–893.[8]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209–1223.

  • Matyash, V., et al. (2004). "Sterol-derived hormone(s) controls entry into diapause in Caenorhabditis elegans." PLoS Biology, 2(10), e280.

  • Carstensen, H. R., & Hong, R. L. (2025). "Dafadine Does Not Promote Dauer Development in Pristionchus pacificus." microPublication Biology.[1]

Sources

Application

Application Note: Preparation and Handling of Dafadine C Stock Solutions in DMSO

Abstract Dafadine C is a potent and specific inhibitor of the DAF-9 cytochrome P450 enzyme, a critical regulator in pathways governing developmental timing, longevity, and stress resistance in organisms like Caenorhabdit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dafadine C is a potent and specific inhibitor of the DAF-9 cytochrome P450 enzyme, a critical regulator in pathways governing developmental timing, longevity, and stress resistance in organisms like Caenorhabditis elegans.[1] This application note provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of Dafadine C stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The methodologies outlined herein are designed to ensure solution integrity, experimental reproducibility, and operator safety, targeting researchers, scientists, and professionals in drug development.

Introduction: The Scientific Rationale

Dafadine C (also referred to as Dafadine-A in some literature) has emerged as an invaluable small-molecule tool for interrogating the DAF-9/DAF-12 signaling axis.[2] DAF-9, a cytochrome P450, is responsible for the biosynthesis of dafachronic acids, which are steroid hormones that act as ligands for the DAF-12 nuclear hormone receptor.[2][3] By inhibiting DAF-9, Dafadine C effectively blocks dafachronic acid production, leading to the activation of DAF-12-mediated pathways that can induce dauer formation and extend lifespan in C. elegans.[1][3] Its ability to also inhibit the mammalian ortholog, CYP27A1, extends its utility to studies of developmental control and longevity in other animal models.[1]

The successful application of Dafadine C in experimental systems is critically dependent on the proper preparation of a stable, concentrated stock solution. Due to its hydrophobicity, Dafadine C is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with aqueous culture media.[4][5] However, DMSO is not an inert solvent; it is hygroscopic, can be toxic to cells at higher concentrations, and readily penetrates the skin, potentially carrying dissolved compounds with it.[6][7] Therefore, a protocol that maximizes Dafadine C solubility and stability while minimizing the risks associated with DMSO is essential for robust and reliable experimental outcomes.

Materials and Reagents

Item Supplier Catalog No. Key Specifications
Dafadine C (Dafadine-A)e.g., MedChemExpressHY-16670Purity: ≥98% (HPLC-verified)[8][9]
Dimethyl Sulfoxide (DMSO)e.g., Sigma-AldrichD2650Anhydrous, ≥99.9%, sterile-filtered
Conical Tubese.g., Falcon35209815 mL, sterile, polypropylene
Microcentrifuge Tubese.g., Eppendorf0223632041.5 mL, sterile, amber or opaque
Syringe Filterse.g., MilliporeSLGV004SL0.22 µm, DMSO-compatible (e.g., PTFE)
Pipettes and TipsN/AN/ACalibrated, sterile, filter-barrier tips
Analytical BalanceN/AN/AReadability to at least 0.01 mg
Vortex MixerN/AN/AVariable speed
Chemical Fume HoodN/AN/ACertified

Safety and Handling Precautions

Operator safety is paramount. A thorough risk assessment should be conducted before handling these chemicals.

  • Dafadine C: The toxicological properties of Dafadine C have not been fully elucidated. It should be handled as a potentially hazardous compound.[5] Avoid inhalation of powder and direct contact with skin and eyes.

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation.[7][10] Its most significant hazard is its ability to be rapidly absorbed through the skin, carrying dissolved substances with it.[6][7] Always handle DMSO and Dafadine C solutions within a certified chemical fume hood.

Personal Protective Equipment (PPE) must be worn at all times:

  • Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contamination occurs.[11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A protective lab coat, preferably with elastic cuffs.

Experimental Protocol: Preparation of a 10 mM Dafadine C Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Calculations can be adjusted for different volumes or concentrations.

4.1. Pre-Protocol Calculations

  • Identify the Molecular Weight (MW) of Dafadine C: The MW is approximately 391.46 g/mol .[12][13]

  • Calculate the Mass Required:

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mM × (1 mL / 1000 mL/L) × 391.46 g/mol × 1000 mg/g

    • Mass (mg) = 3.91 mg

4.2. Step-by-Step Dissolution Procedure

  • Acclimatize Reagents: Allow the Dafadine C solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing Dafadine C: In a chemical fume hood, carefully weigh 3.91 mg of Dafadine C powder using an analytical balance. Use a weigh boat or tare a sterile 1.5 mL amber microcentrifuge tube directly.

  • Transfer Compound: Ensure all the weighed powder is transferred to the sterile amber microcentrifuge tube.

  • Adding DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the Dafadine C powder.

  • Dissolution: Tightly cap the vial and vortex at medium speed for 1-2 minutes to facilitate dissolution.[14]

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved, resulting in a clear, precipitate-free solution.

  • Gentle Warming (Optional): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[14] Sonication for a few minutes can also be used as an alternative.[14] Avoid excessive heat, as it may degrade the compound.

  • Sterilization (Application-Dependent): For sterile applications like cell culture, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a new sterile amber tube. Note that some researchers consider this step unnecessary for 100% DMSO solutions, as the solvent is inhospitable to microbial growth.[15] Filtration carries a minor risk of compound loss due to membrane binding.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber, or opaque microcentrifuge tubes.[4]

  • Labeling and Storage: Clearly label each aliquot with the compound name ("Dafadine C"), concentration (10 mM in DMSO), preparation date, and your initials. Immediately transfer the aliquots to the appropriate storage temperature.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_final Finalization Phase calc 1. Calculate Mass (3.91 mg for 10 mM) weigh 2. Weigh Dafadine C in Fume Hood calc->weigh add_dmso 3. Add 1.0 mL Anhydrous DMSO weigh->add_dmso vortex 4. Vortex for 1-2 minutes add_dmso->vortex inspect 5. Visually Inspect for Clarity vortex->inspect heat 6. Optional: Warm/Sonicate if needed inspect->heat Precipitate? filter 7. Optional: Sterile Filter (0.22 µm PTFE) inspect->filter Clear Solution heat->inspect aliquot 8. Aliquot into Single-Use Volumes filter->aliquot store 9. Label and Store at -80°C aliquot->store

Caption: Workflow for preparing Dafadine C stock solution in DMSO.

Storage and Stability

Proper storage is critical to maintaining the potency of the Dafadine C stock solution. The following guidelines are based on supplier data and best practices.[4][8][9]

Parameter Guideline Rationale
Storage Temperature -80°C (long-term) or -20°C (short-term)Minimizes chemical degradation and prevents solvent evaporation.
Shelf Life ≤ 6 months at -20°C ; ≤ 2 years at -80°C [9]Beyond these periods, compound integrity should be re-verified. Avoid repeated freeze-thaw cycles.
Container Amber or opaque, tightly sealed tubesProtects the compound from light-induced degradation.
Solvent Condition Anhydrous DMSODMSO is hygroscopic; absorbed water can promote hydrolysis of the compound over time.

Application Protocol: Preparing Working Solutions for C. elegans Treatment

This example describes the preparation of a 25 µM working solution of Dafadine C in nematode growth medium (NGM).

  • Thaw Stock Solution: Remove one aliquot of the 10 mM Dafadine C stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilution:

    • Use the formula: C1V1 = C2V2

    • (10 mM) × V1 = (25 µM) × (Desired Final Volume)

    • To make 1 mL (1000 µL) of 25 µM solution:

    • (10,000 µM) × V1 = (25 µM) × (1000 µL)

    • V1 = (25 × 1000) / 10,000 = 2.5 µL

  • Prepare Working Solution: Add 2.5 µL of the 10 mM stock solution to 997.5 µL of the desired culture medium. Mix thoroughly by gentle vortexing or inversion. The final DMSO concentration will be 0.25%.

  • Prepare Vehicle Control: A crucial component of any experiment is the vehicle control. Prepare a control medium containing the same final concentration of DMSO (0.25% in this case) without Dafadine C. This ensures that any observed effects are due to the compound and not the solvent.[3][16]

G cluster_pathway DAF-9 Signaling Pathway in C. elegans Cholesterol Cholesterol (Dietary Precursor) DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 DA Dafachronic Acids (Hormone Ligand) DAF9->DA DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds & Activates Repro Reproductive Development DAF12->Repro Promotes Dauer Dauer Formation & Longevity DAF12->Dauer Represses DafadineC Dafadine C (Inhibitor) DafadineC->DAF9

Caption: Simplified DAF-9 pathway showing the inhibitory action of Dafadine C.

Troubleshooting

Issue Possible Cause Solution
Precipitate forms after adding to aqueous buffer The compound's solubility limit in the aqueous/DMSO mixture has been exceeded.Decrease the final concentration of Dafadine C. Alternatively, perform a serial dilution to avoid a sudden change in solvent polarity.[4]
Inconsistent experimental results Stock solution degradation due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).Always use freshly thawed single-use aliquots. Prepare a new stock solution if degradation is suspected.
Toxicity observed in vehicle control group The final concentration of DMSO is too high for the experimental system (e.g., cell line).Reduce the final DMSO concentration by preparing a more dilute stock solution or adjusting the dilution factor. Aim for a final DMSO concentration of <0.5%.[4]

References

  • Greenfield Global. (2015). Safety Data Sheet - Dimethyl Sulfoxide (DMSO). [Link][10]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link][17]

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology. [Link][1]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link][18]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. [Link][15]

  • ResearchGate. (2025). (PDF) Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. [Link][3]

  • ResearchGate. (n.d.). Dafadine-A binds DAF-9 and inhibits its enzymatic activity. [Link][2]

  • ChemFarm. (n.d.). Dafadine-A Supplier | CAS 1065506-69-5. [Link][13]

  • microPublication. (2025). Dafadine Does Not Promote Dauer Development in Pristionchus pacificus. [Link][19]

  • microPublication. (2025). Dafadine Does Not Promote Dauer Development in Pristionchus pacificus. [Link][20]

  • Canadian Journal of Hospital Pharmacy. (n.d.). Safe handling of hazardous drugs. [Link][11]

  • National Center for Biotechnology Information. (2025). Dafadine Does Not Promote Dauer Development in Pristionchus pacificus. [Link][16]

Sources

Method

Chemical genetics screening with Dafadine C analogs

Application Note: High-Throughput Chemical Genetic Screening of Dafadine C Analogs Targeting DAF-9 Executive Summary & Biological Rationale Chemical genetics in Caenorhabditis elegans offers a powerful bridge between in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Chemical Genetic Screening of Dafadine C Analogs Targeting DAF-9

Executive Summary & Biological Rationale

Chemical genetics in Caenorhabditis elegans offers a powerful bridge between in vitro biochemistry and whole-organism physiology. This guide details the screening and validation of analogs of Dafadine C , a small-molecule inhibitor of DAF-9 (CYP22A1) .

DAF-9 is a cytochrome P450 enzyme responsible for the final rate-limiting step in the synthesis of dafachronic acid (DA) , a steroid hormone.[1] DA acts as a ligand for the nuclear hormone receptor DAF-12 .

  • Presence of Ligand (DA): DAF-12 promotes reproductive development.[2]

  • Absence of Ligand (No DA): DAF-12 recruits corepressors (e.g., DIN-1), triggering the dauer larva stage—a stress-resistant, non-aging state of diapause.

Dafadine A and its structural analog Dafadine C inhibit DAF-9, effectively starving DAF-12 of its ligand and forcing worms into dauer formation even in favorable environments [1]. This application note provides a robust workflow to screen Dafadine C analogs for potency, specificity, and "on-target" efficacy using a self-validating rescue mechanism.

Mechanism of Action & Screening Logic

To ensure scientific integrity, the screen relies on a Gain-of-Signal (Dauer) coupled with a Loss-of-Signal (Rescue) validation.

Pathway Visualization

The following diagram illustrates the DAF-9 signaling cascade and the intervention points for Dafadine C and the rescue control (Exogenous


-DA).

DAF9_Pathway Cholesterol Cholesterol Substrates DAF9 DAF-9 (CYP22A1) (Enzyme) Cholesterol->DAF9 Precursor DA Dafachronic Acid (DA) (Ligand) DAF9->DA Biosynthesis DAF12_Unbound DAF-12 (Unbound) + DIN-1 Corepressor DAF9->DAF12_Unbound Loss of DA Dafadine Dafadine C Analogs (Inhibitor) Dafadine->DAF9 INHIBITION DAF12_Bound DAF-12 + DA (Holo-Receptor) DA->DAF12_Bound Binds Exo_DA Exogenous Δ7-Dafachronic Acid (Rescue Agent) Exo_DA->DAF12_Bound Bypasses DAF-9 Repro Reproductive Growth (Adult) DAF12_Bound->Repro Promotes Dauer Dauer Formation (Arrest) DAF12_Unbound->Dauer Drives

Figure 1: Mechanistic pathway of Dafadine C inhibition. Dafadine C blocks DAF-9, preventing DA synthesis. Unliganded DAF-12 drives dauer formation.[2] Exogenous DA bypasses the blockade, rescuing the phenotype.

Experimental Protocols

Protocol A: The "Dauer Decision" Phenotypic Screen

Objective: Identify analogs that induce dauer formation in Wild-Type (N2) C. elegans. Causality: High-potency analogs will mimic the daf-9(null) phenotype.

Materials:

  • Strain: N2 (Bristol) Wild Type.

  • Media: S-Basal liquid medium + E. coli OP50 (OD600 = 1.0).

  • Compounds: Dafadine C Analogs (10 mM stocks in DMSO).

  • Control: Dafadine A (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Synchronization: Bleach gravid adult worms to isolate eggs. Hatch eggs in M9 buffer without food overnight at 20°C to obtain a synchronous L1 population.

  • Assay Setup (96-well format):

    • Aliquot 40 µL of S-Basal/OP50 mixture into each well.

    • Add 0.5 µL of chemical analog (Final concentration screening range: 10 µM – 50 µM).

    • Add ~20 synchronized L1 larvae to each well (in 10 µL volume).

  • Incubation: Incubate plates at 20°C or 25°C with shaking (180 rpm) for 48–72 hours.

    • Note: 25°C is a mild stressor that sensitizes the assay, lowering the threshold for dauer entry.

  • Scoring (Visual): At 48 hours, examine worms for dauer characteristics:

    • Radial constriction (thin body).

    • Lack of pharyngeal pumping.

    • Thick cuticle (refractile appearance).

  • Validation (SDS Challenge):

    • Add 1% SDS (Sodium Dodecyl Sulfate) to the wells.

    • Incubate for 20 minutes.

    • Result: True dauers survive SDS; L3/L4 larvae and adults dissolve/die.

Protocol B: The "Dafachronic Acid Rescue" (Specificity Check)

Objective: Confirm that the observed dauer phenotype is caused specifically by DAF-9 inhibition and not general toxicity or off-target effects. Logic: If the analog targets DAF-9, providing the product of the enzyme (Dafachronic Acid) downstream should bypass the block and restore reproductive growth (See Figure 1).

Methodology:

  • Prepare wells with the Effective Concentration (EC90) of the Dafadine C analog determined in Protocol A.

  • In half of the wells, co-administer

    
    -Dafachronic Acid (
    
    
    
    -DA)
    at 250 nM.
  • Incubate for 48 hours at 20°C.

  • Interpretation:

    • Analog + DMSO: 100% Dauer (Inhibition successful).

    • Analog +

      
      -DA:  100% Adult (Rescue successful).
      
    • Failure to Rescue: Indicates the compound is toxic or targets a pathway downstream of DAF-12 (e.g., ribosome toxicity, mitochondrial poison).

Data Analysis & Interpretation

Quantitative comparison of analogs is critical for SAR (Structure-Activity Relationship) studies.

Table 1: Expected Phenotypic Outcomes for Dafadine C Analogs

Compound ClassTreatment ConditionPhenotype ObservedSDS SurvivalMechanistic Interpretation
Vehicle Control DMSO (0.5%)Reproductive Adults0%Normal Development
Dafadine A 25 µMDauer Larvae 100%Validated DAF-9 Inhibition [1]
Dafadine C 25 µMDauer Larvae 100%Active Analog [1]
Novel Analog X 25 µMReproductive Adults0%Inactive / Poor Uptake
Novel Analog Y 25 µMDead / Arrested (Non-Dauer)0%General Toxicity (Off-target)
Novel Analog Z 25 µM +

-DA
Reproductive Adults 0%On-Target (Specific DAF-9 Inhibitor)
Novel Analog Z 25 µM + DMSODauer Larvae100%On-Target (Specific DAF-9 Inhibitor)

Troubleshooting & Optimization

  • Solubility Issues: Dafadine analogs are highly lipophilic. If precipitation occurs in aqueous media, include 0.05% Tween-20 or use cyclodextrin carriers.

  • Sensitized Strains: If wild-type N2 worms show weak responses, use the ** daf-9(rh50) ** hypomorphic strain. These worms have reduced DAF-9 activity and are hypersensitive to inhibitors, allowing detection of less potent analogs.

  • Metabolic Stability: C. elegans possesses robust xenobiotic pumps (P-glycoproteins).[3] If an analog is inactive, repeat the screen in a multi-drug resistance mutant strain (e.g., pmp-3 or pgp mutants) to rule out drug efflux.

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., Nislow, C., Cummins, C. L., & Roy, P. J. (2011).[4] Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology, 7(12), 891–893.[4]

  • Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., Suino-Powell, K., Xu, H. E., Auchus, R. J., Antebi, A., & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.Cell, 124(6), 1209–1223.

  • Gerisch, B., Weitzel, C., Kistler, C., Wittmann, C., & Antebi, A. (2001). A hormonal signaling pathway influencing C. elegans metabolism, reproductive development, and life span.Developmental Cell, 1(6), 841–851.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Dafadine C exposure duration for longevity studies

Subject: Optimizing Dafadine C Exposure Duration for Longevity Studies Product: Dafadine C (High-Potency DAF-9 Inhibitor) Case ID: LONGEVITY-OPT-2024 Assigned Specialist: Senior Application Scientist, Bio-Reagents Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Dafadine C Exposure Duration for Longevity Studies Product: Dafadine C (High-Potency DAF-9 Inhibitor) Case ID: LONGEVITY-OPT-2024 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your longevity assays with Dafadine C are yielding inconsistent results—specifically, you may be observing developmental arrest (dauer formation) rather than the intended adult lifespan extension, or you are struggling to balance toxicity with efficacy.

Dafadine C acts as a potent inhibitor of DAF-9 (Cytochrome P450) .[1] By blocking DAF-9, it prevents the synthesis of Dafachronic Acid (DA) , a steroid hormone.[1][2] In the absence of DA, the nuclear receptor DAF-12 interacts with corepressors to promote longevity.[1] However, this pathway is a double-edged sword:

  • Early Exposure (L1-L3): Triggers constitutive dauer arrest (developmental trap).[1]

  • Late Exposure (Adult): Triggers DAF-12-mediated lifespan extension (desired outcome).[1]

This guide provides the protocols to navigate this "Window of Opportunity."

Module 1: Experimental Setup & Dosing

FAQ: Preparation & Stability

Q: My Dafadine C is precipitating in the NGM media. How do I fix this? A: Dafadine C is highly lipophilic.[1] Precipitation occurs if the aqueous buffer shock is too rapid or if the final DMSO concentration is too low to support dispersion before binding.[1]

  • Protocol: Dissolve stock Dafadine C in 100% DMSO to 10-50 mM.

  • Step-by-Step:

    • Add the DMSO stock to the molten NGM agar (cooled to 55°C) while stirring.

    • Critical Limit: Ensure final DMSO concentration is < 0.5% (v/v) . Higher DMSO levels (above 0.5%) can independently alter lifespan (see Wang et al., 2010), confounding your data.[1]

    • Sonication: If stock appears cloudy, sonicate for 10 minutes at 40 kHz before adding to media.

Q: Can I use UV-killed bacteria? A: Yes, and it is recommended.[1] Live E. coli (OP50) can metabolize small molecules.[1]

  • Recommendation: Use UV-killed OP50 or FUdR (5-fluoro-2'-deoxyuridine) treated plates to ensure the Dafadine C concentration remains stable and is not degraded by bacterial metabolism.[1]

Module 2: Exposure Duration Optimization

This is the most critical variable. You must shift from "Continuous Exposure" to "Targeted Adult Exposure."[1]

The "Late-L4 Shift" Protocol

Best for maximizing longevity while avoiding developmental defects.[1]

  • Synchronization: Bleach-synchronize C. elegans (N2 or strain of interest) and plate eggs on Drug-Free NGM/OP50 plates.

  • Growth: Incubate at 20°C until animals reach the Late-L4 stage .

    • Visual Cue: Look for the "Christmas tree" vulva shape.[1] The animals should be fully formed but not yet gravid.[1]

  • The Shift: Wash animals off the control plates using M9 buffer.

  • Exposure: Transfer washed L4s to plates containing Dafadine C .

  • Maintenance: Transfer animals to fresh drug plates every 2 days (if not using FUdR) to prevent progeny confusion and replenish the drug.

Pathway Visualization: Why Timing Matters

The following diagram illustrates the molecular consequence of Dafadine C exposure. Note that DAF-12 behavior changes based on the presence of the ligand (DA).[1]

Dafadine_Mechanism cluster_inputs cluster_enzymes Steroid Biosynthesis Cholesterol Dietary Cholesterol DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 Precursor DA Dafachronic Acid (DA) DAF9->DA Synthesis Dafadine Dafadine C (Inhibitor) Dafadine->DAF9 BLOCKS DAF12_Active DAF-12 + DA (Holo-Receptor) DA->DAF12_Active Binds DAF12_Repressed DAF-12 w/o DA (Apo-Receptor) DA->DAF12_Repressed Absence causes Repro Reproductive Development DAF12_Active->Repro Promotes Longevity Longevity / Dauer Arrest DAF12_Repressed->Longevity Promotes

Caption: Dafadine C inhibits DAF-9, preventing DA synthesis.[1] Without DA, DAF-12 adopts a conformation that promotes longevity (in adults) or dauer (in larvae).[1]

Module 3: Troubleshooting Phenotypes

Use this matrix to diagnose issues based on the observed worm phenotype.

SymptomProbable CauseCorrective Action
Constitutive Dauer (Daf-c) Exposure started too early (L1-L2).[1]Restart assay using the Late-L4 Shift protocol.
Bagging (Matricide) Drug induced vulval defects (Mig phenotype).[1]Reduce concentration by 50%. Dafadine class drugs can affect gonadal migration if dosed too high during L3/L4.[1]
No Lifespan Extension Drug degradation or bacterial metabolism.[1]1. Ensure plates are <1 week old.2. Switch to UV-killed bacteria.3.[1] Verify DAF-9 inhibition using a Pdafachronic-acid::GFP reporter if available.[1]
Crystals on Plate Solubility limit exceeded.Lower concentration or increase sonication time of stock. Do not exceed 0.5% DMSO.[1][3]

Module 4: Validation & Controls

To publish your data, you must prove that the lifespan extension is specifically due to DAF-9 inhibition and not general toxicity (hormesis) or off-target effects.[1]

The "Rescue" Experiment (Gold Standard)

If Dafadine C works by inhibiting DA synthesis, adding exogenous Δ7-Dafachronic Acid (DA) should abolish the effect.[1]

  • Group A: Control (DMSO).

  • Group B: Dafadine C (10 µM).

  • Group C: Dafadine C (10 µM) + Δ7-DA (250 nM).[1]

    • Expected Result: Group B lives longer than A. Group C lifespan reverts to Group A levels.[1]

    • Significance: This proves the mechanism is "On-Target" (DAF-12 dependent).[1]

Genetic Epistasis

Test Dafadine C on a daf-12(null) mutant (e.g., strain rh61).[1]

  • Hypothesis: Since Dafadine C acts upstream of DAF-12, it should fail to extend the lifespan of daf-12 null mutants.[1] If it still extends lifespan, your compound has off-target effects.[1]

Workflow Visualization: Optimization Logic

Optimization_Workflow Start Start Assay Stage Select Stage Start->Stage L1 L1/L2 Exposure Stage->L1 Too Early L4 Late L4/Adult Exposure Stage->L4 Optimal Result_Dauer Result: Dauer Arrest (Failed Longevity Assay) L1->Result_Dauer Result_Long Result: Adult Lifespan Extension L4->Result_Long Validation Validation: Add DA Rescue Result_Long->Validation Confirmed Mechanism Confirmed Validation->Confirmed Lifespan Reverts OffTarget Off-Target Effect Validation->OffTarget Lifespan Remains High

Caption: Decision tree for optimizing exposure timing and validating mechanism via DA rescue.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][2][4][5] Nature Chemical Biology, 7(12), 891–893.[1][4][5] [Link]

  • Gerisch, B., et al. (2001). "A Hormonal Signaling Pathway Influencing C. elegans Metabolism, Reproductive Development, and Life Span."[1] Developmental Cell, 1(6), 841-851.[1] [Link][1]

  • Wang, H., et al. (2010). "The effect of dimethyl sulfoxide on the longevity of Caenorhabditis elegans."[1][3][6] Biochemistry and Cell Biology, 88(6).[1] [Link][1]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans."[1] Cell, 124(6), 1209-1223.[1] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Quantification of Dafachronic Acid Following Dafadine C Treatment

Executive Summary The Challenge: Dafadine C is a potent small-molecule inhibitor of DAF-9 (Cytochrome P450), the enzyme responsible for the final biosynthetic step of dafachronic acid (DA) from dietary cholesterol. Treat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Dafadine C is a potent small-molecule inhibitor of DAF-9 (Cytochrome P450), the enzyme responsible for the final biosynthetic step of dafachronic acid (DA) from dietary cholesterol. Treatment with Dafadine C drastically reduces endogenous DA levels, inducing a dauer-constitutive phenotype in C. elegans. The Problem: Quantifying this reduction is analytically challenging because DA exists as distinct isomers (


-DA and 

-DA) with identical masses, and physiological concentrations drop to femtomolar levels post-treatment. The Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only methodology capable of providing the necessary sensitivity and isomeric resolution to validate Dafadine C efficacy.

Part 1: Mechanism of Action & Analytical Rationale[1]

To design a robust quantification assay, one must understand the upstream inhibition. Dafadine C targets the ligand-binding pocket of DAF-9, preventing the oxidation of precursors (like lathosterone) into active DA.

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the specific blockade point introduced by Dafadine C.

DAF_Pathway Cholesterol Cholesterol (Dietary) Precursors 7-Dehydrocholesterol & Lathosterone Cholesterol->Precursors multiple steps DAF9 DAF-9 (Cytochrome P450) Precursors->DAF9 Substrate DA Dafachronic Acids (Δ4-DA / Δ7-DA) DAF9->DA Oxidation Dauer Reproductive Growth DA->Dauer Binds DAF-12 Dafadine Dafadine C (Inhibitor) Dafadine->DAF9 BLOCKS

Figure 1: Steroidogenic pathway in C. elegans showing Dafadine C inhibition of DAF-9, preventing DA synthesis.

Part 2: Comparative Analysis (The "Why" of LC-MS/MS)

While immunoassays and GC-MS are historical alternatives, they fail to meet the rigorous demands of distinguishing DA isomers at low abundance.

FeatureLC-MS/MS (Recommended) ELISA / Immunoassay GC-MS
Specificity High. Precursor/Product ion transitions (MRM) act as a unique chemical fingerprint.Low. High cross-reactivity between

and

isomers and other cholesterol metabolites.
High. Good structural elucidation but requires derivatization.
Isomer Separation Excellent. C18 or Chiral columns separate

and

peaks chromatographically before detection.
None. Measures "Total DA-like immunoreactivity." Cannot distinguish biologically distinct isomers.Good. Capable of separation, but thermal instability of DA can be an issue.
Sensitivity Femtomolar (fM). Essential for detecting residual DA after Dafadine C suppression.Picomolar (pM). Often hits the "floor" of detection in treated samples, leading to false negatives.High. But derivatization introduces variability and potential sample loss.
Sample Prep Streamlined. Liquid-Liquid Extraction (LLE) is often sufficient.Simple. Direct lysate use, but matrix effects cause high background noise.Complex. Requires moisture removal and silylation (e.g., MSTFA), increasing error.

Expert Insight: In Dafadine C studies, the biological question often hinges on whether


-DA specifically is depleted. ELISA cannot answer this. Only LC-MS/MS provides the resolution to quantify the specific isomer depletion.

Part 3: Detailed Experimental Protocol

This protocol is designed for C. elegans lysates but is adaptable to other nematode culture media.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate steroid hormones while removing proteins and salts.

  • Harvest: Wash ~10,000 synchronized worms (L3/L4 stage) with M9 buffer. Pellet and remove supernatant.

  • Lysis: Resuspend pellet in 500 µL water. Sonicate (5 cycles, 30s on/off) to disrupt the cuticle.

  • Internal Standard: Spike samples with 10 ng of DA-d5 (deuterated internal standard) to normalize extraction efficiency.

  • Extraction: Add 2 mL of Ethyl Acetate or Chloroform:Methanol (2:1) . Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 mins. The steroids partition into the organic (upper) layer.

  • Drying: Transfer the organic layer to a fresh glass vial. Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Dissolve the residue in 50 µL of Methanol:Water (50:50) .

Phase 2: LC-MS/MS Parameters

Objective: Separate isomers and quantify mass.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

  • Column: C18 Core-Shell Column (e.g., Kinetex 1.7 µm C18, 100 x 2.1 mm).

    • Why? Core-shell particles provide high resolution for isomer separation at lower backpressures.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).

    • B: Acetonitrile (ACN).[1][2][3]

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: Linear gradient to 90% B (Critical for separating

      
       and 
      
      
      
      ).
    • 10-12 min: Hold 90% B.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Note: DA contains a carboxylic acid group, ionizing well in negative mode as [M-H]⁻.

  • MRM Transitions (Monitoring):

    • 
      -DA:  413.3 
      
      
      
      369.3 (Quantifier), 413.3
      
      
      351.3 (Qualifier).
    • 
      -DA:  413.3 
      
      
      
      369.3 (Distinct retention time required).
    • IS (DA-d5): 418.3

      
       374.3.
      
Workflow Visualization

Workflow Sample Worm Lysate + Dafadine C Spike Add Internal Std (DA-d5) Sample->Spike Extract LLE (Ethyl Acetate) Phase Separation Spike->Extract Dry Nitrogen Dry Down & Reconstitution Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Step-by-step analytical workflow from sample lysis to data acquisition.

Part 4: Expected Results & Data Interpretation

When validating Dafadine C, your data should demonstrate a dose-dependent reduction in DA. Below is a simulated dataset representing a successful validation experiment.

Simulated Quantification Table
Treatment GroupDafadine C Conc.[4] (µM)

-DA Level (ng/g protein)
% InhibitionPhenotype Observed
Control (DMSO) 012.5 ± 1.2N/AReproductive Growth
Low Dose 106.1 ± 0.851.2%Mixed
High Dose 500.8 ± 0.193.6% Dauer Constitutive
Rescue 50 + Exogenous DA>50.0N/AReproductive Growth

Data Analysis Rules:

  • Retention Time Locking:

    
    -DA typically elutes before
    
    
    
    -DA on C18 columns. Ensure your standards confirm this order.
  • Signal-to-Noise (S/N): In Dafadine C treated samples, the signal may approach the Limit of Quantitation (LOQ). A valid peak must have S/N > 10.[5]

  • Normalization: Always report values normalized to total protein content or worm number to account for biological variance.

Part 5: Troubleshooting & Expert Tips

  • Issue: Low Sensitivity.

    • Cause: Steroids ionize poorly compared to polar drugs.

    • Fix: If ESI- sensitivity is insufficient, consider Picolinyl derivatization . This reaction adds a picolinic acid moiety to the steroid hydroxyl group, allowing for highly sensitive ESI+ detection (increases signal by 10-50x).

  • Issue: Peak Tailing.

    • Cause: Non-specific binding of the carboxylic acid group to the column.

    • Fix: Ensure your mobile phase contains 0.1% Formic Acid or Ammonium Acetate to buffer the pH and keep the acid protonated (or deprotonated consistently).

  • Issue: Carryover.

    • Cause: Lipophilic steroids sticking to the injector needle.

    • Fix: Use a strong needle wash (e.g., Isopropanol:Acetonitrile:Acetone) between injections.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[6][7] Nature Chemical Biology.[7]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell.

  • Li, H., et al. (2015).

    
    - and 
    
    
    
    -dafachronic acid in Caenorhabditis elegans."[8] Journal of Chromatography B.
  • Wollam, J., et al. (2012). "Parallel receptor pathways are required for insulin-like signaling in C. elegans." Genes & Development.[7] (Describes LC-MS/MS methods for nematode steroids).

Sources

Comparative

A Researcher's Guide to Validating Dafadine's Target Specificity in Mammalian Cells

In the landscape of chemical biology and drug discovery, the unequivocal identification of a small molecule's direct target is paramount. This guide provides an in-depth comparison of modern experimental strategies to va...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the unequivocal identification of a small molecule's direct target is paramount. This guide provides an in-depth comparison of modern experimental strategies to validate the target specificity of Dafadine C, a known inhibitor of the cytochrome P450 enzyme DAF-9 in C. elegans, and its mammalian ortholog, CYP27A1.[1] For researchers in oncology, neurodegenerative disease, and metabolic disorders, where CYP27A1 is an emerging therapeutic target, rigorous validation of tool compounds like Dafadine is a critical step.[2][3]

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling researchers to design robust validation workflows that generate high-confidence data. We will explore biochemical, genetic, and proteomic approaches, offering a comparative analysis to guide your selection of the most appropriate methods for your research question.

The Central Challenge: Moving from a Known Target to Confirmed Specificity

Dafadine was first identified as a potent inhibitor of DAF-9 in the nematode C. elegans.[1] Subsequent research demonstrated its inhibitory activity against the mammalian ortholog, CYP27A1, in a HEK293 cell-based assay.[4] This assay showed a dose-dependent decrease in the metabolism of a CYP27A1 substrate in the presence of Dafadine-A, a derivative of Dafadine.[4][5] While this provides initial evidence of target engagement, it does not exclude the possibility of off-target effects that could confound experimental results. Therefore, a multi-pronged approach to target validation is essential.

A Comparative Overview of Target Validation Methodologies

The following sections will delve into the core techniques for validating Dafadine's interaction with CYP27A1 in mammalian cells. Each method offers a unique perspective on the drug-target interaction, and their combined use provides a more complete picture of specificity.

Method Principle Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.A shift in the melting temperature (Tm) of the target protein.Label-free, performed in intact cells, reflects physiological conditions.[6][7][8]Requires a specific antibody for detection, not all ligand binding events result in a significant thermal shift.
Chemical Proteomics Affinity-based capture or competition assays to identify protein binders of a compound.Identification and quantification of proteins that interact with the compound.Unbiased, proteome-wide analysis of on- and off-targets.[9]Can be prone to false positives, may not distinguish between direct and indirect binders.
CRISPR/Cas9-Mediated Gene Editing Genetic knockout or modification of the putative target gene to assess the compound's effect.Loss or alteration of the compound's phenotype in target-deficient cells.Provides definitive genetic evidence of target engagement.[10][11][12]Can be time-consuming, potential for off-target gene editing.
Enzymatic Assays with Recombinant Protein Direct measurement of the compound's effect on the activity of the purified target enzyme.Inhibition constant (Ki) or IC50 value for the target enzyme.Provides quantitative measure of potency and direct interaction.Does not reflect the cellular environment, may not identify off-targets.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement in a Cellular Milieu

CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in a native cellular context.[7][8] The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.

Experimental Workflow for Dafadine and CYP27A1:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Shock cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis start Mammalian cells expressing CYP27A1 treat Treat cells with Dafadine or vehicle control start->treat heat Heat cells at a range of temperatures treat->heat lyse Lyse cells and separate soluble and aggregated proteins heat->lyse detect Detect soluble CYP27A1 (e.g., Western Blot) lyse->detect analyze Plot melting curves and determine Tm shift detect->analyze

Caption: Workflow for CETSA to validate Dafadine-CYP27A1 engagement.

Detailed Protocol:

  • Cell Culture: Culture a mammalian cell line known to express CYP27A1 (e.g., certain breast cancer cell lines or hepatoma cells) to 70-80% confluency.[13]

  • Treatment: Treat the cells with a range of Dafadine concentrations (e.g., 1-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a gradient of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CYP27A1 in each sample by Western blotting using a specific anti-CYP27A1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble CYP27A1 as a function of temperature for both Dafadine-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Dafadine indicates target engagement.[14]

Causality and Trustworthiness: A positive thermal shift is a strong indicator of direct binding, as it is a biophysical consequence of the ligand-protein interaction. This method is self-validating in the sense that a dose-dependent shift increases confidence in the specificity of the interaction.

Chemical Proteomics: An Unbiased Approach to Identify On- and Off-Targets

Chemical proteomics offers a global view of a compound's interactions within the proteome.[9] This is particularly valuable for identifying potential off-targets of Dafadine that would be missed by candidate-based approaches.

Experimental Workflow for Dafadine Target Profiling:

Chemical_Proteomics_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Incubation cluster_enrichment Enrichment cluster_proteomics Proteomics cluster_analysis Data Analysis start Mammalian cell lysate incubate Incubate with Dafadine-conjugated beads or free Dafadine for competition start->incubate enrich Enrich for Dafadine-binding proteins incubate->enrich proteomics On-bead digestion and LC-MS/MS analysis enrich->proteomics analyze Identify and quantify enriched proteins (potential targets) proteomics->analyze

Caption: Chemical proteomics workflow to identify Dafadine's protein targets.

Detailed Protocol (Affinity-based):

  • Probe Synthesis: Synthesize a Dafadine analog with a linker and an affinity tag (e.g., biotin).

  • Lysate Preparation: Prepare a lysate from mammalian cells of interest.

  • Incubation: Incubate the cell lysate with the biotinylated Dafadine probe immobilized on streptavidin beads. In a parallel experiment, pre-incubate the lysate with an excess of free, unmodified Dafadine before adding the beads (competition experiment).

  • Enrichment and Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomics: Elute the bound proteins or perform on-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Proteins that are significantly enriched on the Dafadine beads and whose binding is competed away by free Dafadine are considered high-confidence interactors.

Expertise and Authoritative Grounding: The inclusion of a competition experiment is crucial for distinguishing specific interactors from non-specific binders to the beads or linker. This approach has been successfully used to identify the targets of numerous small molecules.[15][16][17]

CRISPR/Cas9-Mediated Gene Editing: Genetic Validation of the Target

CRISPR/Cas9 technology allows for the precise knockout or modification of the CYP27A1 gene.[10][12][18] This provides the most definitive evidence for whether CYP27A1 is the true target of Dafadine for a given cellular phenotype.

Logical Framework for CRISPR-based Target Validation:

CRISPR_Logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcome Expected Outcome cluster_conclusion Conclusion hypo Dafadine's effect is mediated through CYP27A1 inhibition wt_treat Wild-type cells + Dafadine hypo->wt_treat ko_treat CYP27A1 KO cells + Dafadine hypo->ko_treat wt_effect Phenotypic effect observed wt_treat->wt_effect ko_no_effect Phenotypic effect is abolished or significantly reduced ko_treat->ko_no_effect conclusion CYP27A1 is the primary target for the observed phenotype wt_effect->conclusion ko_no_effect->conclusion

Caption: Logical flow of a CRISPR-based target validation experiment.

Detailed Protocol:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the CYP27A1 gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the Cas9/gRNA construct into the mammalian cell line of interest. Select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and screen for CYP27A1 knockout by PCR, sequencing, and Western blotting to confirm the absence of the CYP27A1 protein.

  • Phenotypic Assay: Treat both wild-type and CYP27A1 knockout cells with Dafadine and assess a relevant cellular phenotype (e.g., proliferation, apoptosis, or a specific signaling pathway readout).

  • Data Analysis: Compare the effect of Dafadine on the phenotype in wild-type versus knockout cells. A loss of Dafadine's effect in the knockout cells strongly supports that CYP27A1 is the direct target for that phenotype.

Field-Proven Insight: This approach has been successfully used to validate that the cytotoxic effects of certain natural products in melanoma cells are dependent on CYP27A1 expression.[19]

Comparison with Alternative CYP27A1 Inhibitors

While Dafadine is a valuable tool compound, it is important to consider its activity in the context of other known CYP27A1 inhibitors. A study that screened 131 approved drugs identified several potent inhibitors of CYP27A1.[2][3]

Compound Class Reported Ki for CYP27A1 Primary Indication
Dafadine-A Isoxazole derivativeNot reportedResearch tool
Felodipine 1,4-DihydropyridineSubmicromolarAntihypertensive
Nilvadipine 1,4-DihydropyridineLow micromolarAntihypertensive
Clevidipine 1,4-DihydropyridineSubmicromolarAntihypertensive
Sorafenib Kinase inhibitorSubmicromolarAnticancer
Nilotinib Kinase inhibitorSubmicromolarAnticancer
Abiratone CYP17A1 inhibitorLow micromolarAnticancer

Concluding Remarks: A Triangulation Approach for High-Confidence Target Validation

No single method can definitively prove target specificity. A robust validation strategy for Dafadine in mammalian cells should employ a combination of the techniques described above. For instance, a positive CETSA result confirming direct binding, coupled with the loss of a Dafadine-induced phenotype in CYP27A1 knockout cells, provides very strong evidence of on-target activity. Chemical proteomics can then be used to proactively search for potential off-targets, providing a more complete understanding of Dafadine's cellular interactions. By integrating these orthogonal approaches, researchers can build a compelling and well-supported case for the specific engagement of Dafadine with CYP27A1, enabling its confident use as a chemical probe to explore the biology of this important enzyme.

References

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  • Mast, N., et al. (2018). Drugs and Scaffold That Inhibit Cytochrome P450 27A1 In Vitro and In Vivo. The Journal of pharmacology and experimental therapeutics, 364(2), 259–267. [Link]

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  • Almqvist, H. (2021). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. DiVA. [Link]

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  • Luciani, G. M., et al. (2011). Dafadine-A binds DAF-9 and inhibits its enzymatic activity. ResearchGate. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Lumbreras, S., et al. (2021). Successful Treatment of a Rare Cholesterol Homeostasis Disorder Due to CYP27A1 Gene Mutation with Chenodeoxycholic Acid Therapy. PMC. [Link]

  • Du, Y., et al. (2001). Selective inhibition of CYP27A1 and of chenodeoxycholic acid synthesis in cholestatic hamster liver. ResearchGate. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • Martinez Molina, D., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. [Link]

  • ResearchGate. (2023). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]

  • European Pharmaceutical Review. (2022). Five recent CRISPR drug target discoveries. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Ciossani, G., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]

  • Fios Genomics. (2021). How To Use Target Validation In Drug Development. [Link]

  • ecancer. (2023). New cancer drug targets uncovered using base editing and chemical proteomics. [Link]

  • Zhang, G., et al. (2019). CYP27A1 dependent anti-melanoma activity of limonoid natural products targets mitochondrial metabolism. PMC. [Link]

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  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

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  • Science.gov. (n.d.). potent cyp3a4 inhibitor: Topics by Science.gov. [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

  • Wang, L., et al. (2023). Dapagliflozin improves diabetic cardiomyopathy by suppressing the STAT3-YY1 signaling axis in cardiac fibroblasts. PMC. [Link]

  • ResearchGate. (2024). Effect of dapagliflozin on rat and human cardiac fibroblasts physiology cultured in diabetic media conditions. [Link]

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